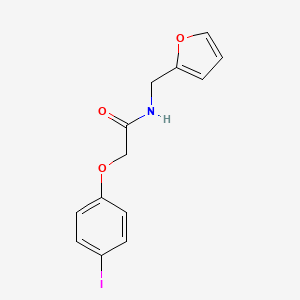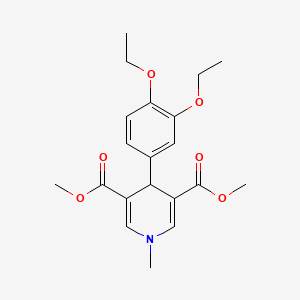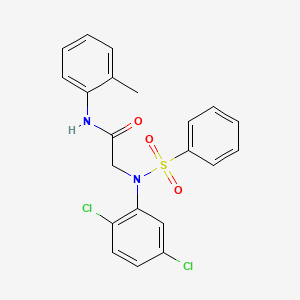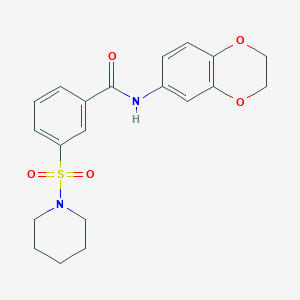
N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide
Overview
Description
N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide, also known as FIPI, is a small molecule inhibitor that targets the phospholipase D (PLD) enzyme. PLD is involved in a variety of cellular processes such as vesicle trafficking, membrane fusion, and signal transduction. FIPI has been shown to be a potent inhibitor of PLD activity and has potential applications in scientific research.
Mechanism of Action
N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide works by inhibiting the activity of the PLD enzyme, which is involved in the production of phosphatidic acid (PA) from phosphatidylcholine (PC). PA is a key signaling molecule that regulates a variety of cellular processes. By inhibiting PLD activity, N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide reduces the production of PA and disrupts cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a PLD inhibitor, N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to inhibit the activity of other enzymes such as sphingosine kinase and diacylglycerol kinase. N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has also been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the activation of the NF-κB signaling pathway.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide in lab experiments is its potency as a PLD inhibitor. N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to be more potent than other PLD inhibitors such as halopemide and D609. However, one limitation of using N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide is its potential for off-target effects. N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to inhibit the activity of other enzymes besides PLD, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide. One area of interest is the development of more selective PLD inhibitors that do not have off-target effects. Another area of interest is the investigation of the role of PLD in various diseases and the potential therapeutic applications of PLD inhibitors such as N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide. Finally, the development of new methods for delivering N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide to specific tissues or cells could enhance its effectiveness as a therapeutic agent.
Scientific Research Applications
N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In inflammation research, N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disease research, N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-iodophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3/c14-10-3-5-11(6-4-10)18-9-13(16)15-8-12-2-1-7-17-12/h1-7H,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQMIJMLPHAEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505302.png)
![dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505309.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B3505311.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3505321.png)
![N-(3-bromophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3505334.png)
![methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3505342.png)
![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B3505346.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3505363.png)


![N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3505375.png)

![3-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3505389.png)